(3-Fluoro-6-methylpyridin-2-yl)boronic acid (3-Fluoro-6-methylpyridin-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567897
InChI: InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3
SMILES: B(C1=C(C=CC(=N1)C)F)(O)O
Molecular Formula: C6H7BFNO2
Molecular Weight: 154.94 g/mol

(3-Fluoro-6-methylpyridin-2-yl)boronic acid

CAS No.:

Cat. No.: VC13567897

Molecular Formula: C6H7BFNO2

Molecular Weight: 154.94 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-6-methylpyridin-2-yl)boronic acid -

Specification

Molecular Formula C6H7BFNO2
Molecular Weight 154.94 g/mol
IUPAC Name (3-fluoro-6-methylpyridin-2-yl)boronic acid
Standard InChI InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3
Standard InChI Key RYYUQEYXUZYDQJ-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=N1)C)F)(O)O
Canonical SMILES B(C1=C(C=CC(=N1)C)F)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3-Fluoro-6-methylpyridin-2-yl)boronic acid belongs to the class of heteroaryl boronic acids, characterized by a pyridine ring substituted with fluorine at position 3, a methyl group at position 6, and a boronic acid (-B(OH)₂) moiety at position 2. Its molecular formula is C₆H₇BFNO₂, with a molecular weight of 154.94 g/mol . The IUPAC name derives from the substituent positions: boronic acid indicates the -B(OH)₂ group, while 3-fluoro-6-methylpyridin-2-yl specifies the ring substitution pattern.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇BFNO₂
Molecular Weight154.94 g/mol
CAS RN2093106-67-1
Storage ConditionsFrozen (-20°C, dry ice)
Regulatory StatusPRTR-1 (Japan)
Exact Mass155.046 g/mol (calculated)
LogP~0.7 (estimated)

The compound’s LogP (partition coefficient) is estimated at 0.7, comparable to structurally similar boronic acids like (6-fluoro-2-methylpyridin-3-yl)boronic acid (LogP 0.69) . This moderate hydrophobicity suggests balanced solubility in polar aprotic solvents, a critical feature for Suzuki-Miyaura cross-coupling reactions.

Synthesis and Manufacturing

Industrial Synthesis Pathways

Industrial production typically involves a two-step process:

  • Halogenation: Introduction of fluorine at position 3 of 2,6-lutidine (2,6-dimethylpyridine) via electrophilic fluorination.

  • Borylation: Lithiation of the fluorinated intermediate followed by reaction with triisopropyl borate (B(OiPr)₃), yielding the boronic acid after acidic workup .

Alternative routes employ transition-metal-catalyzed borylation. For example, palladium-catalyzed Miyaura borylation of 3-fluoro-6-methyl-2-iodopyridine with bis(pinacolato)diboron (B₂Pin₂) generates the pinacol ester intermediate, which is hydrolyzed to the boronic acid.

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)Reference
Lithiation-Borylation72≥98
Miyaura Borylation85≥99

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For instance, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 3-fluoro-6-methyl-2-(p-tolyl)pyridine. This reactivity is critical for synthesizing biaryl structures in pharmaceuticals and agrochemicals.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to (6-fluoro-2-methylpyridin-3-yl)boronic acid , the 3-fluoro-6-methyl isomer exhibits:

  • Higher thermal stability due to reduced steric strain.

  • Enhanced reactivity in meta-substituted coupling partners.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyridine-boronic acid hybrids.

  • Polymer-Supported Reagents: Immobilizing the boronic acid on silica or resins for recyclable coupling systems.

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